ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate
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Overview
Description
Ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a dithiole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, the introduction of the dithiole ring, and the addition of various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and potential therapeutic effects.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
These compounds share some structural similarities but differ in their specific substituents and functional groups. The unique features of this compound, such as the quinoline core and dithiole ring, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H31NO3S3 |
---|---|
Molecular Weight |
537.8 g/mol |
IUPAC Name |
ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C29H31NO3S3/c1-8-33-27(32)24-23(19-12-10-9-11-13-19)35-28(36-24)22-20-14-17(4)18(5)15-21(20)30(26(31)16(2)3)29(6,7)25(22)34/h9-16H,8H2,1-7H3/b28-22- |
InChI Key |
LAZFKVZGBSXVLS-SLMZUGIISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(S/C(=C/2\C3=C(C=C(C(=C3)C)C)N(C(C2=S)(C)C)C(=O)C(C)C)/S1)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C(=C3)C)C)N(C(C2=S)(C)C)C(=O)C(C)C)S1)C4=CC=CC=C4 |
Origin of Product |
United States |
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